molecular formula C14H18BrNO4 B13495239 Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate

Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate

Cat. No.: B13495239
M. Wt: 344.20 g/mol
InChI Key: BIYKHBBNQJEZEQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate is a substituted benzoate ester featuring a bromine atom at the 2-position, a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position, and a methyl group at the 4-position. This compound is commonly utilized in organic synthesis as a key intermediate, particularly in pharmaceutical and agrochemical research, due to its reactive bromine substituent and the Boc-protected amine, which enables selective deprotection for further functionalization .

Properties

Molecular Formula

C14H18BrNO4

Molecular Weight

344.20 g/mol

IUPAC Name

methyl 2-bromo-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C14H18BrNO4/c1-8-6-10(15)9(12(17)19-5)7-11(8)16-13(18)20-14(2,3)4/h6-7H,1-5H3,(H,16,18)

InChI Key

BIYKHBBNQJEZEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate typically involves multiple steps:

    Bromination: The starting material, 4-methylbenzoic acid, is brominated to introduce the bromine atom at the 2-position.

    Esterification: The carboxylic acid group is then esterified to form the methyl ester.

    Protection: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate can undergo several types of reactions:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) or potassium thiolate (KSR).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) can be used for ester hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, such as azides or thiols.

    Deprotection: The major product is the free amine.

    Hydrolysis: The major product is the carboxylic acid.

Scientific Research Applications

Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound can be used to develop pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action for Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate depends on its application:

    As a Synthetic Intermediate: It undergoes chemical transformations to form more complex molecules.

    In Medicinal Chemistry: The Boc-protected amine can be deprotected to interact with biological targets, such as enzymes or receptors, affecting their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on variations in substituents, halogen type, and protecting groups. Below is a detailed comparison with relevant derivatives identified in recent literature (as of April 2025):

Methyl 2-Amino-5-Bromo-4-Methoxybenzoate

  • Structural Differences: Methoxy vs. Methyl Group: The 4-position substituent in this analog is a methoxy group (-OCH₃) instead of a methyl (-CH₃). Methoxy groups are electron-donating, increasing aromatic ring reactivity in electrophilic substitution reactions compared to the electron-neutral methyl group. Lack of Boc Protection: The amino group at the 5-position is unprotected, making it more reactive but less stable under acidic or oxidative conditions compared to the Boc-protected derivative.
  • Applications : This analog is often used in coupling reactions where unprotected amines are required, but its instability limits its use in multi-step syntheses .

Methyl 2-Amino-5-Chloro-4-Methoxybenzoate

  • Structural Differences :
    • Chlorine vs. Bromine : Substitution of bromine with chlorine at the 2-position reduces steric bulk and alters electronic effects. Bromine’s higher atomic polarizability enhances leaving-group ability in nucleophilic aromatic substitution (NAS) reactions.
    • Methoxy vs. Methyl Group : Similar to the previous analog, the methoxy group influences electronic properties.
  • Reactivity : The chloro derivative is less reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromine-containing analogs, though it may offer cost advantages in certain industrial processes .

tert-Butyl 2-Bromo-5-Fluorobenzoate

  • Structural Differences: Fluorine vs. Boc-Amino Group: A fluorine atom replaces the Boc-amino group at the 5-position. Fluorine’s strong electron-withdrawing effect decreases ring electron density, altering regioselectivity in subsequent reactions. tert-Butyl Ester vs. Methyl Ester: The tert-butyl ester provides enhanced steric protection for the carbonyl group, improving stability under basic conditions.
  • Applications: This derivative is favored in fluorinated drug synthesis but lacks the versatility of the Boc-protected amino group for amine-directed functionalizations .

Comparative Data Table

Property/Compound Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate Methyl 2-amino-5-bromo-4-methoxybenzoate Methyl 2-amino-5-chloro-4-methoxybenzoate tert-Butyl 2-bromo-5-fluorobenzoate
Halogen (Position) Br (2) Br (2) Cl (2) Br (2)
5-Position Substituent Boc-amino Unprotected amino Unprotected amino F
4-Position Substituent Methyl (-CH₃) Methoxy (-OCH₃) Methoxy (-OCH₃) -
Ester Group Methyl ester Methyl ester Methyl ester tert-Butyl ester
Reactivity in NAS High (Br as leaving group) Moderate (unprotected amine may compete) Low (Cl less reactive) High (Br as leaving group)
Stability High (Boc protection) Low (amine degradation risk) Low Moderate (tert-butyl ester stable)

Key Research Findings

  • Boc Protection Advantage: The Boc group in the target compound prevents unwanted side reactions during metal-catalyzed cross-couplings, a limitation observed in unprotected analogs like Methyl 2-amino-5-bromo-4-methoxybenzoate .
  • Halogen Effects : Bromine’s superior leaving-group ability compared to chlorine enhances the target compound’s utility in NAS and cross-coupling reactions, critical for constructing complex heterocycles in drug discovery.
  • Steric and Electronic Tuning : The methyl group at the 4-position offers a balance between steric hindrance and electronic neutrality, avoiding the excessive electron donation seen in methoxy-substituted analogs.

Biological Activity

Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate (CAS RN: 1620228-26-3) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a tert-butoxycarbonyl (Boc) amino group, which may influence its reactivity and biological interactions. The structural formula is as follows:

C13H16BrNO3\text{C}_{13}\text{H}_{16}\text{Br}\text{N}\text{O}_3

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with brominated aromatic systems have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of brominated benzoate derivatives, revealing that the presence of halogens significantly enhances anticancer activity against various cancer cell lines, including breast and lung cancer cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Compounds with similar structures have been reported to inhibit enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). MMPs play a crucial role in tumor metastasis by degrading extracellular matrix components.

Research Findings:
A study demonstrated that specific methyl benzoates could inhibit MMP activity, leading to reduced invasion capabilities of cancer cells . The exact mechanism by which this compound affects these enzymes remains to be fully elucidated.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest that compounds with similar structures are metabolized primarily through cytochrome P450 enzymes, which could lead to drug-drug interactions.

Toxicological Studies:
Toxicity assessments indicate that while some brominated compounds exhibit low acute toxicity, long-term exposure studies are necessary to ascertain safety profiles for potential therapeutic applications .

Data Summary

Property Value
Chemical Formula C₁₃H₁₆BrN₃O₃
CAS Number 1620228-26-3
Anticancer Activity Yes (inhibits tumor proliferation)
Enzyme Inhibition Yes (potential MMP inhibitor)
Pharmacokinetics Metabolized by CYP450
Toxicity Low acute toxicity reported

Q & A

Basic Research Questions

Q. What key functional groups are present in Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)-4-methylbenzoate, and how do they influence its synthetic utility?

  • Answer : The compound contains three critical functional groups:

  • tert-Butoxycarbonyl (Boc) group : Protects the amine moiety, enabling selective reactivity in multi-step syntheses. The Boc group is acid-labile, allowing controlled deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .
  • Bromine atom : Acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling) or as an electrophilic site for further functionalization .
  • Methyl ester : Enhances solubility in organic solvents and stabilizes the carboxylic acid derivative for downstream hydrolysis .
    • Methodological Insight : Prioritize Boc deprotection before ester hydrolysis to avoid side reactions. Use TLC or HPLC to monitor reaction progress .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

  • Answer :

  • HPLC : Assess purity (>95% threshold for synthetic intermediates) and monitor reaction completion .
  • NMR (¹H and ¹³C) : Confirm structural integrity, including Boc group retention (δ ~1.4 ppm for tert-butyl protons) and ester methyl resonance (δ ~3.8 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and detect impurities .
    • Best Practice : Cross-validate data with IR spectroscopy to identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and Boc groups) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize side products?

  • Answer :

  • Step 1 : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the Boc-protected amine. Optimize ligand choice (e.g., XPhos) to reduce bromine displacement side reactions .
  • Step 2 : Employ low-temperature bromination (e.g., NBS in DCM at 0°C) to prevent over-halogenation .
  • Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) .
    • Troubleshooting : If Boc deprotection occurs prematurely, replace protic solvents with anhydrous THF or DMF .

Q. How does the tert-butoxycarbonyl group affect the compound’s stability under varying pH conditions?

  • Answer :

  • Acidic Conditions : The Boc group hydrolyzes rapidly in TFA/DCM (1:1), with full deprotection achieved in 1–2 hours. Avoid prolonged exposure to prevent ester hydrolysis .
  • Basic Conditions : Stable in aqueous NaOH (pH <10), but the methyl ester hydrolyzes at pH >12. Use buffered conditions (pH 7–9) for reactions requiring Boc retention .
    • Data Contradiction : While Boc is generally acid-labile, steric hindrance from the 4-methyl group may slow deprotection kinetics compared to unsubstituted analogs .

Q. What strategies enable regioselective functionalization of the benzoate core in derivatives of this compound?

  • Answer :

  • Electrophilic Aromatic Substitution : Direct bromination to the ortho position (relative to the ester) is favored due to the electron-withdrawing effect of the ester group. Use FeBr₃ as a catalyst for selectivity .
  • Metal-Mediated Coupling : Suzuki-Miyaura reactions selectively target the bromine site, enabling aryl/heteroaryl introduction .
    • Advanced Tip : DFT calculations can predict reactivity trends; the 4-methyl group may sterically hinder para-substitution .

Methodological Guidelines

  • Synthesis Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading) and identify optimal conditions .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to assess shelf-life. Store under inert gas at –20°C for long-term stability .
  • Biological Applications : Screen for enzyme inhibition (e.g., kinase assays) using Boc-deprotected analogs to explore pharmacophore contributions .

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